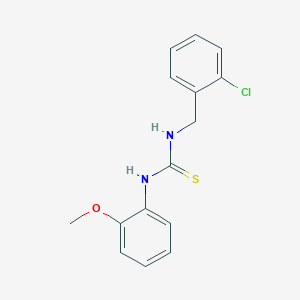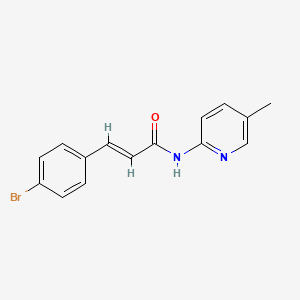
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea (CBMTU) is a chemical compound that has been studied for its potential use in scientific research. This compound is known to have certain biochemical and physiological effects, and its mechanism of action has been explored by researchers.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and replication. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to have certain biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has also been shown to inhibit the replication of certain viruses, including HIV and herpes simplex virus.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has certain advantages and limitations for lab experiments. One advantage is that it has been found to have low toxicity, which makes it a safer compound to work with compared to other chemicals. However, N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea is also known to be unstable in certain conditions, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea. One direction is to further investigate its potential use in cancer therapy. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to have antitumor properties, and it may be possible to develop new cancer drugs based on this compound. Another direction is to investigate its potential use in the treatment of viral infections. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been found to inhibit the replication of certain viruses, and it may be possible to develop new antiviral drugs based on this compound. Finally, more research is needed to fully understand the mechanism of action of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea and its effects on different cellular processes.
Synthesis Methods
The synthesis method of N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-chlorobenzylamine and 2-methoxyphenyl isothiocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has been studied for its potential use in scientific research. It has been found to have antitumor and antiviral properties, and it has been investigated for its potential use in cancer therapy. N-(2-chlorobenzyl)-N'-(2-methoxyphenyl)thiourea has also been studied for its potential use in the treatment of HIV and other viral infections.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-19-14-9-5-4-8-13(14)18-15(20)17-10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRQLQFCXWOTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200593 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorobenzyl)-3-(2-methoxyphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)

![N-(2,3-dimethylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5706565.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)

